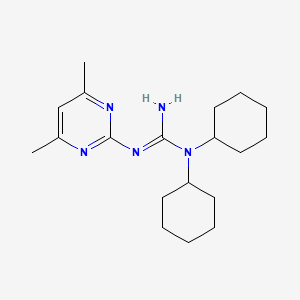
N,N-dicyclohexyl-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dicyclohexyl-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine, also known as DCDPH-G, is a compound that has been widely studied for its potential use in scientific research. This compound is a guanidine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields.
Wirkmechanismus
The mechanism of action of N,N-dicyclohexyl-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine is not fully understood, but it is thought to involve the modulation of ion channels and neurotransmitter release. This compound has been shown to be a potent inhibitor of voltage-gated sodium channels, which are involved in the generation of action potentials in neurons. N,N-dicyclohexyl-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has also been shown to inhibit the release of neurotransmitters such as glutamate and acetylcholine.
Biochemical and Physiological Effects:
N,N-dicyclohexyl-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has a variety of biochemical and physiological effects, including the modulation of ion channels, neurotransmitter release, and immune cell function. This compound has been shown to inhibit voltage-gated sodium channels, which are involved in the generation of action potentials in neurons. N,N-dicyclohexyl-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has also been shown to inhibit the release of neurotransmitters such as glutamate and acetylcholine. In addition, this compound has been shown to modulate the function of immune cells, including T cells and macrophages.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N,N-dicyclohexyl-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine in lab experiments is that it is a potent inhibitor of voltage-gated sodium channels, which are involved in the generation of action potentials in neurons. This makes it a valuable tool for researchers studying the nervous system. However, one limitation of using N,N-dicyclohexyl-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N,N-dicyclohexyl-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine. One potential area of research is the development of more potent and selective inhibitors of voltage-gated sodium channels. Another area of research is the investigation of the effects of N,N-dicyclohexyl-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine on other ion channels and neurotransmitter systems. Finally, there is potential for the use of N,N-dicyclohexyl-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine in the development of new therapies for a variety of neurological and immune-related disorders.
Synthesemethoden
The synthesis of N,N-dicyclohexyl-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine is a complex process that involves several steps. The first step is the synthesis of 4,6-dimethyl-2-pyrimidinylamine, which is then reacted with dicyclohexylcarbodiimide to form the corresponding N,N'-dicyclohexylurea. This intermediate is then reacted with guanidine to form the final product, N,N-dicyclohexyl-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine.
Wissenschaftliche Forschungsanwendungen
N,N-dicyclohexyl-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has been used in a variety of scientific research applications, including studies on the nervous system, cardiovascular system, and immune system. This compound has been shown to have a variety of effects on these systems, including modulating ion channels, inhibiting neurotransmitter release, and altering immune cell function.
Eigenschaften
IUPAC Name |
1,1-dicyclohexyl-2-(4,6-dimethylpyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N5/c1-14-13-15(2)22-19(21-14)23-18(20)24(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h13,16-17H,3-12H2,1-2H3,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXQOPICDAQLNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)N(C2CCCCC2)C3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/N(C2CCCCC2)C3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dicyclohexyl-3-(4,6-dimethylpyrimidin-2-yl)guanidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

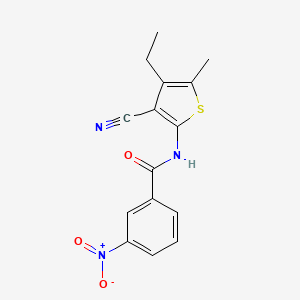
methyl]benzenesulfonamide](/img/structure/B5721409.png)
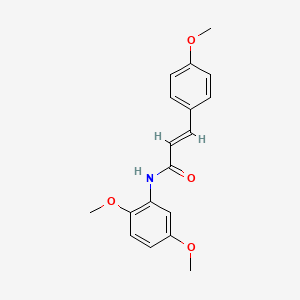
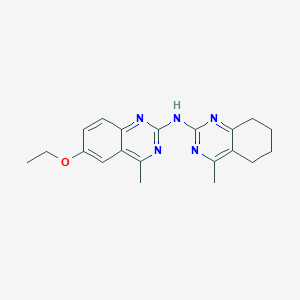
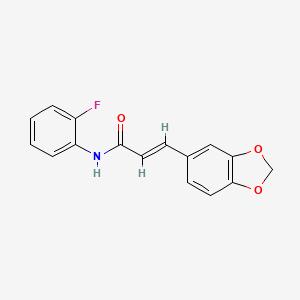
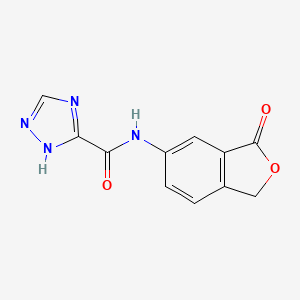
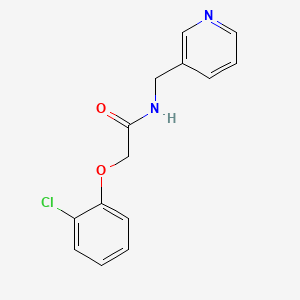
![2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5721466.png)
![4-(2,3-dihydro-1H-indol-1-yl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5721472.png)

![4-methyl-N'-[(2-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5721493.png)
![6-chloro-4-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-2-(3-pyridinyl)quinoline](/img/structure/B5721501.png)
![2-methyl-N-{4-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}-3-furamide](/img/structure/B5721504.png)
![2-(4-bromophenoxy)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B5721508.png)